1-(2,3-dihydro-1H-indol-1-yl)-2-(4-{[5-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-yl]oxy}piperidin-1-yl)ethan-1-one
Description
This compound features a complex polyheterocyclic architecture, combining a 2,3-dihydroindole core linked via an ethanone bridge to a piperidine ring substituted with a pyrimidine-pyrazole hybrid moiety. The 2,3-dihydroindole group contributes aromatic and conformational rigidity, while the pyrimidin-2-yloxy-piperidine segment introduces hydrogen-bonding and steric bulk. The 1-methyl-1H-pyrazol-4-yl substituent on the pyrimidine ring enhances solubility and modulates target binding affinity, likely through π-π stacking or dipole interactions. This structural design is characteristic of kinase inhibitors or GPCR modulators, where such motifs optimize pharmacodynamic and pharmacokinetic properties .
Properties
IUPAC Name |
1-(2,3-dihydroindol-1-yl)-2-[4-[5-(1-methylpyrazol-4-yl)pyrimidin-2-yl]oxypiperidin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N6O2/c1-27-15-19(14-26-27)18-12-24-23(25-13-18)31-20-7-9-28(10-8-20)16-22(30)29-11-6-17-4-2-3-5-21(17)29/h2-5,12-15,20H,6-11,16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZEXGQLBAGRNQL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=CN=C(N=C2)OC3CCN(CC3)CC(=O)N4CCC5=CC=CC=C54 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural analogs can be categorized based on core heterocycles, substituent patterns, and pharmacological profiles. Below is a comparative analysis:
Pyrido[3,4-d]pyrimidin-4(3H)-one Derivatives
- Example: 8-(4-(2-(4-Phenylpiperidin-1-yl)ethyl)-1H-pyrazol-1-yl)pyrido[3,4-d]pyrimidin-4(3H)-one (Compound 54g, ) Structural Differences: Replaces the dihydroindole-ethanone unit with a pyridopyrimidinone core. The piperidine substituent is extended via an ethyl linker to a phenyl group. Synthesis Yield: 16% after purification, indicating synthetic challenges similar to the target compound .
European Patent Derivatives ()
- Example: 4H-Pyrazino[1,2-a]pyrimidin-4-one derivatives with 7-(1-methylpiperidin-4-yl) substituents. Structural Differences: The dihydroindole is replaced with a pyrazinopyrimidinone scaffold. The piperidine substituent is directly methylated at the 1-position, reducing steric hindrance compared to the target compound’s pyrimidin-2-yloxy group. Functional Implications: Simplified piperidine substitution may reduce metabolic stability but improve synthetic accessibility. Such derivatives are often explored as PDE4 or JAK inhibitors .
Piperidin-4-yl-Indoline Analogs ()
- Example: 1-(Piperidin-4-yl)indoline Structural Differences: Replaces the ethanone bridge and pyrimidine-pyrazole unit with a direct piperidine-indoline linkage. The indoline core offers reduced conformational flexibility compared to dihydroindole .
Pyrazole-Pyrimidine Hybrids ()
- Example: 1-{2-amino-6-[4-fluoro-5-(1-methyl-1H-pyrazol-4-yl)-1H-pyrrolo[2,3-b]pyridin-3-yl]pyrimidin-4-yl}-1-phenylpropan-1-ol () Structural Differences: Incorporates a pyrrolopyridine-pyrimidine core instead of dihydroindole. The 1-methylpyrazole is retained, but the piperidine is absent. Functional Implications: Likely targets ALK or TRK kinases due to the pyrrolopyridine scaffold. The absence of piperidine may reduce off-target GPCR interactions .
Data Tables
Table 1: Structural Comparison of Key Analogs
Research Findings and Implications
- Kinase Selectivity: The target compound’s pyrimidin-2-yloxy-piperidine group mimics ATP-binding motifs in kinases, similar to FDA-approved CDK inhibitors like Palbociclib. However, its dihydroindole core may confer unique selectivity over pyridopyrimidinone-based analogs .
- Metabolic Stability : Piperidine N-oxidation is a common metabolic pathway. The 1-methylpyrazole in the target compound may mitigate this by sterically shielding the piperidine nitrogen, as seen in JAK inhibitors like Tofacitinib .
- Synthetic Challenges : Low yields in analogs like Compound 54g (16%) highlight difficulties in coupling bulky heterocycles. The target compound’s synthesis likely requires optimized cross-coupling or click chemistry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
